molecular formula C11H12BrNO3 B8203724 Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

Cat. No.: B8203724
M. Wt: 286.12 g/mol
InChI Key: LDPXOYHMGOQPIV-RAXLEYEMSA-N
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Description

Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate is an organic compound that belongs to the class of esters It features a bromomethyl group attached to a phenyl ring, which is further connected to a methoxyimino group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate typically involves the following steps:

    Formation of Methoxyimino Group: The methoxyimino group can be introduced by reacting the intermediate with methoxyamine hydrochloride in the presence of a base like sodium carbonate.

    Esterification: The final step involves esterification of the intermediate with methanol and an acid catalyst like sulfuric acid to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be a site for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Oxidation: Oximes.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Could be explored for the development of pharmaceutical agents due to its structural features.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate would depend on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The methoxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chloromethyl)phenyl)-2-(methoxyimino)acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Methyl 2-(2-(bromomethyl)phenyl)-2-(hydroxyimino)acetate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.

Uniqueness

Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate is unique due to the presence of both a bromomethyl group and a methoxyimino group, which can impart distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

methyl (2Z)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXOYHMGOQPIV-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\OC)/C1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115199-26-3
Record name Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester
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